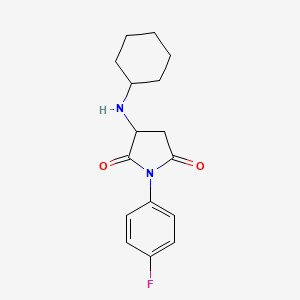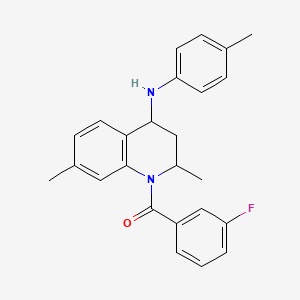
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, also known as CPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. CPEB is a urea derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea is not fully understood, but studies have suggested that it may act through multiple pathways. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has also been shown to activate AMP-activated protein kinase, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Furthermore, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Studies have shown that N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea inhibits the growth of cancer cells and induces apoptosis by regulating the expression of various genes involved in cell growth and proliferation. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has also been found to regulate glucose metabolism and improve insulin sensitivity, leading to its potential application in the treatment of diabetes. Additionally, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been shown to reduce the production of inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has several advantages for lab experiments, including its high purity and stability. However, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, including its potential application in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea and to optimize its pharmacological properties. Furthermore, studies on the toxicity and safety of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea are necessary for its potential use as a pharmaceutical drug.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea is a urea derivative that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea and to optimize its pharmacological properties for its potential use as a pharmaceutical drug.
Synthesis Methods
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea can be synthesized through various methods, including the reaction of 3-chloroaniline with ethoxybenzaldehyde followed by the reaction with urea. Another method involves the reaction of 3-chloroaniline with ethoxybenzyl isocyanate followed by the reaction with urea. Both methods have been reported to yield high purity N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Studies have shown that N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has also been found to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Additionally, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-ethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-9-4-3-6-12(15)11-18-16(20)19-14-8-5-7-13(17)10-14/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZGSKVNVWFQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-ethoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5060902.png)

![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)
amino]ethanol ethanedioate (salt)](/img/structure/B5060922.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)
![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)

![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)
